4-Bromobenzylamine

Descripción

Structure

3D Structure

Propiedades

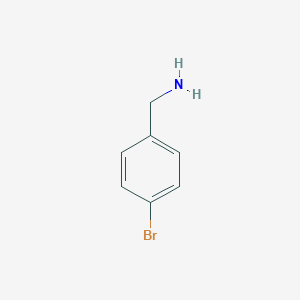

IUPAC Name |

(4-bromophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNVSPDQTPVECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192704 | |

| Record name | 4-Bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3959-07-7 | |

| Record name | 4-Bromobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3959-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003959077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB9N2KNT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromobenzylamine chemical properties and structure

An In-depth Technical Guide to 4-Bromobenzylamine: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound (CAS No. 3959-07-7). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical properties, structural identifiers, and experimental protocols for the synthesis and characterization of this compound. Furthermore, it includes visualizations of its chemical structure information and a representative synthetic workflow.

Chemical Structure and Identifiers

This compound is a halogenated aromatic amine that serves as a versatile intermediate in organic synthesis.[1] Its structure consists of a benzylamine (B48309) core with a bromine atom substituted at the para (4) position of the benzene (B151609) ring. This dual functionality, with a nucleophilic primary amine group and a reactive aryl bromide, makes it a valuable building block for a wide range of more complex molecules.[1]

The key structural identifiers for this compound are summarized below:

-

IUPAC Name : (4-bromophenyl)methanamine[2]

-

SMILES : C1=CC(=CC=C1CN)Br[2]

-

InChI : InChI=1S/C7H8BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2[2]

-

InChIKey : XRNVSPDQTPVECU-UHFFFAOYSA-N[2]

References

A Comprehensive Technical Guide to 4-Bromobenzylamine (CAS 3959-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzylamine, with the CAS registry number 3959-07-7, is a pivotal building block in the landscape of synthetic organic chemistry. Its unique bifunctionality, featuring a nucleophilic primary amine and a reactive aryl bromide, makes it a versatile intermediate in the synthesis of a wide array of complex molecules. This guide provides an in-depth overview of its properties, synthesis, purification, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a compound whose physical state can be either a white to off-white crystalline powder or a clear, colorless liquid, depending on its purity and the ambient temperature.[1] A comprehensive summary of its key physicochemical properties is presented below.

| Property | Value | References |

| CAS Number | 3959-07-7 | [2] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| Appearance | White to off-white crystalline powder or clear colorless liquid | [1] |

| Melting Point | 20-35 °C | |

| Boiling Point | 250 °C (at 760 mmHg); 110-112 °C (at 30 mmHg); 125-127 °C (at 15 mmHg) | |

| Density | ~1.473 g/cm³ at 25 °C | |

| Solubility | Soluble in ethanol (B145695), ether, and chloroform; slightly soluble in water. | |

| Flash Point | >110 °C (>230 °F) | |

| pKa | 8.85 ± 0.10 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Interpretation |

| ¹H NMR | Aromatic protons typically appear as two doublets in the δ 7.0-7.5 ppm region. The methylene (B1212753) (-CH₂) protons usually present as a singlet around δ 3.6-4.5 ppm. The chemical shift of the amine (-NH₂) protons is variable. |

| ¹³C NMR | The carbon attached to bromine (C-Br) shows a signal around 121 ppm. Aromatic CH carbons resonate between 129-132 ppm. The benzylic carbon (C-CN) is observed near 140 ppm, and the methylene carbon (-CH₂) appears at approximately 45 ppm. |

| Mass Spectrometry (GC-MS) | The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for functional groups present in the molecule, such as N-H stretching for the amine group and C-Br stretching. |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are reductive amination and nucleophilic substitution.

1. Reductive Amination of 4-Bromobenzaldehyde (B125591)

This method involves the reaction of 4-bromobenzaldehyde with an ammonia (B1221849) source to form an imine, which is subsequently reduced to the primary amine.[3]

-

Materials: 4-bromobenzaldehyde, ammonium (B1175870) hydroxide (B78521) (26.5 wt%), ethanol, a cobalt-based catalyst (e.g., Co@NC-800), hydrogen gas, 50 mL stainless steel autoclave reactor.

-

Procedure:

-

Charge the autoclave reactor with 4-bromobenzaldehyde (1 mmol), the cobalt catalyst (20 mg), ethanol (8 mL), and ammonium hydroxide (2 mL).[4]

-

Seal the reactor and flush it several times with hydrogen gas to remove air.

-

Pressurize the reactor with 1 MPa of hydrogen gas at room temperature.[4]

-

Heat the reaction mixture to 130 °C and stir at 1000 RPM for 12 hours.[4]

-

After the reaction, cool the reactor to room temperature and carefully depressurize it.

-

The product mixture can be analyzed by gas chromatography (GC) to determine the yield.[4]

-

2. Nucleophilic Substitution of p-Bromobenzyl Halide

This classic method involves the reaction of a p-bromobenzyl halide (e.g., p-bromobenzyl bromide) with ammonia.[3]

-

Materials: p-Bromobenzyl bromide, ammonia, a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve p-bromobenzyl bromide in a suitable solvent in a reaction vessel.

-

Introduce ammonia into the reaction mixture. The ammonia acts as the nucleophile, displacing the bromide ion.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the this compound. This typically involves extraction and solvent removal.

-

Workflow for Synthesis of this compound

Caption: Synthetic routes to this compound.

Purification of this compound

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

1. Vacuum Distillation

For liquid this compound on a multi-gram scale with a molecular weight under 350 amu, vacuum distillation is a suitable purification method.[4][5]

-

Apparatus: A standard vacuum distillation setup, including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, and a vacuum source with a pressure gauge.

-

Procedure:

-

Place the crude this compound in the distillation flask.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Gradually apply vacuum to the system.

-

Once the desired pressure is stable, begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 110-112 °C at 30 mmHg).

-

2. Column Chromatography

Column chromatography is a versatile technique for purifying this compound, especially for smaller quantities or when dealing with impurities with similar boiling points.[4][6]

-

Materials: Silica gel or alumina (B75360) as the stationary phase, a suitable solvent system (eluent), a chromatography column.

-

Procedure:

-

Prepare a slurry of the stationary phase in the chosen eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.[7]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Typical MS Conditions:

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, quantification, and purification of this compound, particularly for non-volatile impurities.[7][8]

-

Instrumentation: An HPLC system with a suitable detector (e.g., UV).

-

Typical Reverse-Phase HPLC Conditions:

-

Column: C18 reverse-phase column.[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8]

-

Flow Rate: Typically 1 mL/min.[7]

-

Detection: UV detection at a suitable wavelength.

-

General Analytical Workflow

Caption: A generalized workflow for product purification and analysis.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various biologically active compounds. Its dual reactivity allows for the construction of complex molecular scaffolds.

As a Precursor to Kinase Inhibitors

Derivatives of this compound have been investigated as potential kinase inhibitors for cancer therapy. For instance, compounds containing a 4-(aminomethyl)benzamide (B1271630) fragment, which can be derived from this compound, have shown potent inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, and KDR.[9] The 4-bromophenyl moiety can participate in crucial interactions within the ATP-binding pocket of these enzymes.

Role in the Synthesis of MCH-R1 Antagonists

Melanin-concentrating hormone receptor 1 (MCHR1) is a target for the development of anti-obesity drugs.[10][11] this compound can be used in the synthesis of MCHR1 antagonists. The bromophenyl group can be a key pharmacophoric element or a handle for further chemical modifications through cross-coupling reactions to build more complex structures that bind to the receptor.

Potential Antiviral Applications

The structural motif of this compound is found in various compounds with potential antiviral activities. N-acylated α-amino acids and 2-acylamino ketones, which can be synthesized from precursors like this compound, have been reported to exhibit antiviral properties.[12]

Signaling Pathway Involvement

While this compound itself is not a direct modulator of signaling pathways, its derivatives have been shown to target key components of cellular signaling cascades. A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by compounds structurally related to this compound derivatives.[13][14]

Simplified EGFR Signaling Pathway

Caption: Inhibition of EGFR signaling by a kinase inhibitor.

Conclusion

This compound (CAS 3959-07-7) is a cornerstone intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, make it a reliable and versatile tool for chemical research and development. The continued exploration of its derivatives as kinase inhibitors, MCH-R1 antagonists, and other therapeutic agents underscores its significance in the ongoing quest for novel and effective drugs. This guide serves as a foundational resource for professionals leveraging the unique chemical attributes of this compound in their research endeavors.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3959-07-7 | Benchchem [benchchem.com]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. How To [chem.rochester.edu]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

- 8. Separation of (R)-4-Bromo-alpha-methylbenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 10. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-bromophenyl)methanamine physical characteristics

An In-depth Technical Guide on the Physical Characteristics of (4-bromophenyl)methanamine

Introduction

(4-bromophenyl)methanamine, also known as 4-bromobenzylamine, is an organic compound with the chemical formula C₇H₈BrN.[1][2] It is a substituted benzylamine (B48309) and serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of the core physical characteristics of (4-bromophenyl)methanamine, outlines standard experimental protocols for their determination, and presents a logical workflow for its physical characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of (4-bromophenyl)methanamine are summarized in the table below. These parameters are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrN | [1][2][3] |

| Molecular Weight | 186.05 g/mol | [1][2][3][4] |

| Appearance | White to almost white solid; Clear colorless to light yellow liquid | [1][5][6] |

| Melting Point | 20 °C to 25 °C | [1][2][3][5][7][8] |

| Boiling Point | 250 °C (at atmospheric pressure) | [1][2][5] |

| 110-112 °C (at 30 mmHg) | [3][7][8] | |

| Density | 1.473 g/mL to 1.481 g/cm³ (at 20-25 °C) | [1][2][3][7][8] |

| Solubility in Water | Very soluble | [1] |

| Flash Point | >110 °C (>230 °F) | [3][7][8][9] |

| pKa | 8.85 ± 0.10 (Predicted) | [3] |

| Refractive Index | 1.5855 - 1.5875 | [3] |

| CAS Number | 3959-07-7 | [1][2][3][4][7] |

Experimental Protocols for Physical Characterization

Standardized methods are employed to determine the physical properties of chemical compounds like (4-bromophenyl)methanamine. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid (4-bromophenyl)methanamine transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of (4-bromophenyl)methanamine is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample has melted is recorded as the final melting point. The melting point is reported as this range.

-

Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of liquid (4-bromophenyl)methanamine equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of (4-bromophenyl)methanamine is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

The sample is heated gently using the heating mantle.

-

As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize.

-

The constant temperature at which the liquid condenses on the thermometer and drips into the condenser is recorded as the boiling point.

-

For vacuum distillation (as indicated for 110-112 °C at 30 mmHg), the apparatus is connected to a vacuum source, and the pressure is maintained at the desired level.[3][7][8]

-

Density Determination (Pycnometer Method)

-

Objective: To determine the mass per unit volume of (4-bromophenyl)methanamine.

-

Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid (4-bromophenyl)methanamine, ensuring no air bubbles are present. The temperature is recorded.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference substance is weighed.

-

The density of (4-bromophenyl)methanamine is calculated using the formula: Density = (mass of sample / mass of reference substance) * density of reference substance

-

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a chemical sample such as (4-bromophenyl)methanamine.

Caption: Workflow for the Physical Characterization of a Chemical Compound.

References

- 1. This compound(3959-07-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. This compound | 3959-07-7 [chemicalbook.com]

- 4. This compound | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. (4-Bromophenyl)methanamine | CAS 3959-07-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound 96 3959-07-7 [sigmaaldrich.com]

- 9. 4-ブロモベンジルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Bromobenzylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobenzylamine, a versatile building block in organic synthesis with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its role in the modulation of biological pathways.

Core Molecular and Physical Data

This compound is a key intermediate valued for its dual reactivity, enabling a wide range of chemical transformations. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | [1][2][3] |

| Molecular Weight | 186.05 g/mol | [1][2][4] |

| CAS Number | 3959-07-7 | [2][4] |

| Appearance | White to off-white crystalline powder or solid | [2][5] |

| Melting Point | 25-35 °C | [2][4] |

| Boiling Point | 110-112 °C at 30 mmHg; 125-127 °C at 15 mmHg | [2][4] |

| Density | 1.45 - 1.473 g/cm³ at 25 °C | [2][4][6] |

| Solubility | Soluble in ethanol (B145695), ether, and chloroform; slightly soluble in water. | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common approaches.

Protocol 1: Reductive Amination of 4-Bromobenzaldehyde (B125591)

This one-pot reaction involves the formation of an imine from 4-bromobenzaldehyde and ammonia, followed by its in-situ reduction.

Materials:

-

4-Bromobenzaldehyde

-

Ammonium (B1175870) hydroxide (B78521) (e.g., 26.5 wt%)

-

Hydrogen gas (H₂)

-

Ethanol

-

Cobalt-based catalyst (e.g., Co@NC-800)

-

50 mL stainless steel autoclave reactor

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

-

Charge the 50 mL stainless steel autoclave reactor with 4-bromobenzaldehyde (1 mmol), the cobalt-based catalyst (20 mg), ethanol (8 mL), and ammonium hydroxide (2 mL of 26.5 wt% solution).

-

Seal the autoclave and flush the reactor multiple times with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to 1 MPa at room temperature.

-

Heat the reaction mixture to 130 °C and maintain this temperature for 12 hours with vigorous stirring (1000 RPM).

-

After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

-

The resulting product mixture can be analyzed by GC-MS to confirm the formation of this compound and determine the yield.

Protocol 2: Two-Step Synthesis via Oximation and Reduction

This method involves the conversion of 4-bromobenzaldehyde to its oxime, which is then reduced to the desired amine.

Step 1: Oximation of 4-Bromobenzaldehyde

Materials:

-

4-Bromobenzaldehyde

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium hydroxide

-

Water

-

1-liter 3-necked round-bottomed flask with mechanical stirrer and reflux condenser

Procedure:

-

In the 1-liter flask, mix 4-bromobenzaldehyde (92.5 g, 0.5 mol) with 200 mL of water.

-

Heat the mixture in an oil bath to approximately 70 °C until the aldehyde melts completely.

-

In a separate 500 mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (41.7 g, 0.6 mol) in 200 mL of water with stirring.

-

Slowly add a pre-cooled solution of sodium hydroxide (24.0 g in 100 mL of water) to the hydroxylamine hydrochloride solution while stirring.

-

Add the resulting hydroxylamine solution to the heated aldehyde mixture.

-

Continue stirring at 70 °C for a specified time to ensure complete conversion to the oxime, which may precipitate as a crystalline solid upon cooling.

-

Isolate the 4-bromobenzaldehyde oxime by filtration.

Step 2: Reduction of 4-Bromobenzaldehyde Oxime

Materials:

-

4-Bromobenzaldehyde oxime

-

Anhydrous solvent (e.g., ethanol)

-

Catalyst (e.g., non-palladium noble metal or a base metal catalyst)

-

Hydrogenation apparatus

Procedure:

-

Dissolve the 4-bromobenzaldehyde oxime in a suitable anhydrous solvent.

-

Add the catalyst to the solution.

-

Carry out the hydrogenation under a hydrogen atmosphere according to the specifications of the apparatus until the reduction is complete.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Key Applications in Research and Drug Development

This compound serves as a crucial building block for the synthesis of a wide range of more complex molecules with diverse biological activities.

Suzuki Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds to create biaryl structures, which are common motifs in pharmaceuticals.

General Experimental Protocol for Suzuki Coupling:

Materials:

-

This compound (or a derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/water/THF)

-

Inert atmosphere (Argon or Nitrogen)

-

Round-bottom flask with a stir bar and reflux condenser

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., 0.05 equiv), and the base (2.0-4.0 equiv).

-

Add the deoxygenated solvent system.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required duration (typically several hours to overnight).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography.

Role in Modulating Signaling Pathways

Derivatives of this compound have been synthesized and investigated as modulators of various biological targets, including G-protein coupled receptors (GPCRs). One such target is the Melanin-concentrating hormone receptor 1 (MCH-R1), which is implicated in the regulation of energy homeostasis and is a target for anti-obesity drugs.

MCH-R1 Signaling Pathway

MCH-R1 is a GPCR that couples to inhibitory (Gαi) and Gq (Gαq) G-proteins. Antagonists derived from this compound can block the downstream signaling cascades initiated by the binding of the endogenous ligand, melanin-concentrating hormone (MCH).

Caption: MCH-R1 signaling pathway and its inhibition by a this compound derivative.

Conclusion

This compound is a valuable and versatile chemical intermediate with broad applications in organic synthesis and medicinal chemistry. Its dual functionality allows for the construction of complex molecular architectures, leading to the development of novel therapeutic agents. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]

- 2. Recent updates on the melanin-concentrating hormone (MCH) and its receptor system: lessons from MCH1R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A2B adenosine receptor antagonists: Design, synthesis and biological evaluation of novel xanthine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of p-Bromobenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-bromobenzylamine (4-bromobenzylamine), a critical building block in pharmaceutical and chemical synthesis.[1] Understanding its solubility is paramount for reaction optimization, formulation development, and purification processes. While extensive quantitative data is not widely published, this document outlines its qualitative solubility profile, presents a standardized experimental protocol for determining thermodynamic solubility, and provides a framework for data presentation.

Qualitative Solubility Profile

p-Bromobenzylamine is a white to off-white crystalline solid.[1] Its molecular structure, featuring a polar amine group and a nonpolar bromophenyl group, results in a balanced polarity that governs its solubility.[1] General observations indicate that p-bromobenzylamine is:

-

Soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[1]

-

Slightly soluble to very soluble in water. Reports on its aqueous solubility vary, with one source indicating slight solubility and another stating it is very soluble.[1][2] The hydrochloride salt of the related compound, 2-bromobenzylamine, is noted to be soluble in methanol (B129727) at 25 mg/mL.[3]

-

Predicted to have high solubility in other nonpolar and moderately polar organic solvents like toluene (B28343) and ethyl acetate, and good solubility in polar aprotic solvents like acetone, based on the behavior of structurally similar compounds.[4]

Quantitative Solubility Data

| Solvent | Solvent Polarity Index (SPI) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Hexane | 0.1 | 25 | Shake-Flask | ||

| Toluene | 2.4 | 25 | Shake-Flask | ||

| Diethyl Ether | 2.8 | 25 | Shake-Flask | ||

| Chloroform | 4.1 | 25 | Shake-Flask | ||

| Ethyl Acetate | 4.4 | 25 | Shake-Flask | ||

| Acetone | 5.1 | 25 | Shake-Flask | ||

| Isopropanol | 3.9 | 25 | Shake-Flask | ||

| Ethanol | 4.3 | 25 | Shake-Flask | ||

| Methanol | 5.1 | 25 | Shake-Flask | ||

| Water | 10.2 | 25 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[4][5] This method establishes the equilibrium between the undissolved solid and a saturated solution.[4]

3.1. Materials and Equipment

-

Solute: High-purity p-bromobenzylamine (>97%)

-

Solvents: Analytical or HPLC grade organic solvents

-

Apparatus:

-

Thermostatically controlled orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Glass vials or flasks with airtight screw caps (B75204) (e.g., 10-20 mL).

-

Analytical balance (± 0.1 mg).

-

Centrifuge for phase separation.

-

Calibrated volumetric flasks and pipettes.

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE).

-

A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

-

3.2. Procedure

-

Preparation: Add an excess amount of solid p-bromobenzylamine to a pre-weighed vial. The excess should be sufficient to ensure a solid phase remains at equilibrium.[5]

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker. Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is reached.[6][7] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[7]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any microscopic solid particles from being included in the analysis.[6]

-

Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

3.3. Quantification and Analysis

-

Method Validation: Develop and validate an HPLC or GC method for the quantification of p-bromobenzylamine. This includes establishing linearity, accuracy, and precision.

-

Calibration Curve: Prepare a series of standard solutions of known p-bromobenzylamine concentrations and generate a calibration curve.

-

Sample Analysis: Analyze the diluted sample using the validated method to determine the precise concentration of the dissolved compound.

-

Solubility Calculation: Calculate the solubility from the measured concentration, taking the dilution factor into account. The experiment should be performed in triplicate to ensure reproducibility.[8]

Experimental Workflow Visualization

The logical flow of the shake-flask method for determining solubility is illustrated below.

Caption: Workflow for the Shake-Flask Method of solubility determination.

Theoretical Considerations in Solubility

The dissolution of a crystalline solid like p-bromobenzylamine in a solvent is governed by thermodynamic principles, primarily the Gibbs free energy of solution (ΔG_sol), which must be negative for spontaneous dissolution. This process can be conceptually broken down into three enthalpic steps:

-

Lattice Energy (ΔH_lattice): The energy required to break apart the crystal lattice and separate the p-bromobenzylamine molecules into the gaseous phase. This is an endothermic process (ΔH > 0).[9]

-

Solvation Enthalpy (ΔH_solvation): The energy released when the gaseous solute molecules are solvated by the solvent molecules. This is an exothermic process (ΔH < 0).

-

Enthalpy of Solution (ΔH_solution): The net enthalpy change, which is the sum of the lattice energy and the solvation enthalpy (ΔH_solution = ΔH_lattice + ΔH_solvation).

The "like dissolves like" principle is a useful heuristic; polar solvents are better at solvating polar solutes, and nonpolar solvents are better for nonpolar solutes. For p-bromobenzylamine, solvents that can effectively interact with both the polar amine group (e.g., through hydrogen bonding) and the nonpolar aromatic ring will likely be the most effective.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound(3959-07-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. 2-溴苄胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromobenzylamine

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Bromobenzylamine (CAS No: 3959-07-7), a versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and standardized experimental protocols.

Physicochemical Data of this compound

This compound is a white to almost white solid at room temperature.[1][2] Its key physical properties are summarized below. It is important to note the variations in reported values across different suppliers and databases, which may arise from differences in sample purity or measurement conditions.

| Property | Value | Conditions | Source |

| Melting Point | 20 °C | Ambient Pressure | [2][3] |

| 25 °C | Ambient Pressure | [1][4][5] | |

| 26 °C | Ambient Pressure | ||

| Boiling Point | 250 °C | Not Specified | [2] |

| 110-112 °C | 30 mmHg | [1][4][5] | |

| 125 °C | 15 mmHg | ||

| Density | 1.481 g/cm³ | 20 °C | [2] |

| 1.473 g/mL | 25 °C | [1][4][5] | |

| Molecular Formula | C₇H₈BrN | [1][2] | |

| Molecular Weight | 186.05 g/mol | [2][5] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of melting and boiling points for compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, as impurities tend to lower and broaden the melting point range.[6] The capillary method is a widely used and reliable technique.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (if using a Thiele tube)

-

Heating oil (e.g., mineral oil, if using a Thiele tube)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube to compact the sample into a column of 2-3 mm at the bottom.[7][8]

-

Measurement (Using a Digital Apparatus):

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (e.g., 10-20 °C/min) to get an estimated range.[7]

-

For an accurate measurement, set the starting temperature to about 10-15 °C below the estimated melting point.

-

Set the heating ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

-

Measurement (Using a Thiele Tube):

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing, aligning the sample with the thermometer bulb.

-

Fill the Thiele tube with heating oil to the level of the upper side arm.

-

Immerse the thermometer and attached capillary tube into the oil bath.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube ensures uniform heat distribution via convection currents.[6][9]

-

Record the temperature range from the first sign of melting to the complete liquefaction of the sample.

-

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10][11] Since this compound has a relatively high boiling point at atmospheric pressure, measurement under reduced pressure is common to prevent decomposition. The following micro-method is suitable for small sample quantities.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)

-

Rubber band or thread

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into the fusion tube.[9]

-

Assembly: Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid.

-

Heating Setup: Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube oil bath or place it in an aluminum heating block.[9]

-

Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[12]

-

Recording the Boiling Point: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12] At this point, remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the given atmospheric pressure.[9][12] Record this temperature.

Visualized Workflow

The following diagram illustrates the logical workflow for determining the melting point of a solid compound using a modern digital apparatus.

Workflow for Melting Point Determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound(3959-07-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. This compound 96 3959-07-7 [sigmaaldrich.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Video: Boiling Points - Procedure [jove.com]

An In-depth Technical Guide to the Reactivity of Key Functional Groups in 4-Bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzylamine (CAS: 3959-07-7) is a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its utility stems from the dual reactivity of its two key functional groups: a primary aminomethyl group (-CH₂NH₂) and a bromine atom attached to a phenyl ring.[2] This unique combination allows for a wide array of chemical transformations, making it a versatile building block for constructing Active Pharmaceutical Ingredients (APIs) and other specialty chemicals.[3][4] This guide provides a detailed exploration of the reactivity of these functional groups, complete with quantitative data, experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in drug discovery and chemical synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | [5][6] |

| Molecular Weight | 186.05 g/mol | [5][7] |

| Appearance | White to almost white solid / Clear, colorless liquid | [3][8] |

| Melting Point | 25 °C | [7][9] |

| Boiling Point | 110-112 °C / 30 mmHg | [9] |

| Density | 1.473 g/mL at 25 °C | [9] |

| pKb | 4.88 | [8] |

Reactivity of the Core Functional Groups

The synthetic versatility of this compound is rooted in the distinct chemical behaviors of its amino and bromo moieties. These groups can be targeted selectively to build molecular complexity in a controlled manner.

Caption: Overview of the dual reactivity of this compound.

Reactivity of the Aminomethyl Group (-CH₂NH₂)

The primary amine functionality imparts nucleophilic and basic properties to the molecule.[2] It readily participates in a variety of classical organic reactions.

-

N-Alkylation and N-Acylation: As a nucleophile, the amine can be alkylated by reacting with alkyl halides or undergo acylation with acyl chlorides or anhydrides to form secondary/tertiary amines and amides, respectively.[10] The benzyl (B1604629) group can later be removed via hydrogenolysis if it is being used as a masked source of ammonia.[10]

-

Reductive Amination: this compound can react with aldehydes or ketones to form an imine intermediate, which is then reduced to yield a more substituted amine. This is a common strategy for synthesizing secondary and tertiary amines.[11]

-

Imine Formation: Condensation with carbonyl compounds provides access to Schiff bases (imines), which are versatile intermediates for further synthetic transformations.

Reactivity of the Bromo-Substituted Phenyl Ring

The bromine atom on the aromatic ring is the key to its utility in modern synthetic chemistry, primarily serving as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[2]

-

Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant application of the bromo-phenyl group. This compound is an excellent substrate for reactions that form new carbon-carbon and carbon-nitrogen bonds.[2]

-

Suzuki-Miyaura Coupling: Involves the reaction of this compound with an organoboron compound (e.g., boronic acid) in the presence of a palladium catalyst and a base to form biaryl compounds.[2]

-

Buchwald-Hartwig Amination: Facilitates the formation of a new C-N bond by coupling this compound with an amine, catalyzed by a palladium-ligand complex.[12]

-

The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl > F, governed by the carbon-halogen bond strength.[12] While 4-iodobenzylamine (B181653) is more reactive, this compound offers a balance of high reactivity, greater stability, and cost-effectiveness, making it suitable for large-scale synthesis.[12]

Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (Illustrative data extrapolated from studies on analogous compounds)

| Reaction | Substrate | Expected Yield | Typical Reaction Time |

| Suzuki-Miyaura Coupling | This compound | 85-95% | 4-12 hours |

| 4-Iodobenzylamine | >95% | 1-4 hours | |

| Buchwald-Hartwig Amination | This compound | 80-90% | 6-18 hours |

| 4-Iodobenzylamine | >90% | 2-8 hours | |

| Data is illustrative and actual results may vary based on specific conditions, catalysts, and coupling partners.[12] |

Mechanistic Pathways and Experimental Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Cross-Coupling

A typical workflow for performing a palladium-catalyzed cross-coupling reaction is outlined below.

Caption: General experimental workflow for a cross-coupling reaction.[12]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid[12]

This protocol describes a representative procedure for carbon-carbon bond formation.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

-

Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (B91453) (5 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination for the Synthesis of this compound[5]

This protocol details the synthesis of the title compound from 4-bromobenzaldehyde.

Table 3: Reaction Conditions for Reductive Amination

| Parameter | Value |

| Carbonyl Compound | 4-Bromobenzaldehyde (1 mmol) |

| Amine Source | NH₃·H₂O (26.5 wt%, 2 mL) |

| Catalyst | Co@NC-800 (20 mg) |

| Solvent | Ethanol (8 mL) |

| Hydrogen Pressure | 1 MPa (charged at room temp.) |

| Temperature | 130 °C |

| Time | 12 hours |

| Reported Yield | 91% |

Procedure:

-

Charge a 50 mL stainless steel autoclave reactor with 4-bromobenzaldehyde, Co@NC-800 catalyst, ethanol, and aqueous ammonia.

-

Seal the autoclave and flush several times with H₂ to remove air.

-

Pressurize the reactor with 1 MPa of H₂ at room temperature.

-

Heat the reaction to 130 °C for 12 hours with vigorous stirring (e.g., 1000 RPM).

-

After the reaction, cool the mixture to room temperature and carefully depressurize.

-

Analyze the products in the reaction mixture by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to confirm product formation and determine yield.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. The strategic and selective manipulation of its aminomethyl and bromo-phenyl functional groups allows for the efficient construction of a diverse range of complex molecular architectures. A thorough understanding of the reactivity, optimal reaction conditions, and underlying mechanisms associated with each functional group is essential for researchers and scientists aiming to leverage this intermediate in the development of novel pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 3959-07-7 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 3959-07-7 | FB03579 | Biosynth [biosynth.com]

- 8. This compound(3959-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound 96 3959-07-7 [sigmaaldrich.com]

- 10. en.wikipedia.org [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Dual Reactivity of Amine and Bromo Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecules possessing both amine (-NH₂) and bromo (-Br) functionalities are pivotal building blocks in modern organic synthesis, particularly within pharmaceutical and materials science. The amine group, a potent nucleophile and base, readily engages in reactions like acylation and alkylation. Concurrently, the bromo group serves as an excellent leaving group in nucleophilic substitutions and as a versatile handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for programmed, sequential modifications, enabling the construction of complex molecular architectures. The key to leveraging this duality lies in chemoselectivity—the ability to react one functional group selectively in the presence of the other. This guide explores the orthogonal reactivity of these groups, providing data, experimental protocols, and logical workflows to aid in synthetic design.

Section 1: Selective Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom makes the amine group a strong nucleophile and a weak base. This reactivity can be harnessed for various transformations while leaving the bromo group untouched, typically by avoiding conditions (e.g., strong bases, high temperatures, Pd catalysts) that would activate the C-Br bond.

N-Acylation

N-acylation is a robust method to form amides, which are prevalent in pharmaceuticals. The reaction of an amine with an acid chloride or anhydride (B1165640) is typically fast and high-yielding.[1] A base is often included to neutralize the HCl byproduct.[1]

Workflow for Selective N-Acylation

Caption: General workflow for the selective N-acylation of a bromo-amine substrate.

Quantitative Data: N-Acylation of Bromoanilines

| Entry | Bromoaniline Isomer | Acylating Agent | Base | Solvent | Yield (%) |

| 1 | 4-Bromoaniline (B143363) | Acetyl Chloride | Pyridine | DCM | >95 |

| 2 | 3-Bromoaniline | Benzoyl Chloride | NEt₃ | THF | >90 |

| 3 | 2-Bromoaniline | Acetic Anhydride | None | Acetic Acid | ~90 |

Experimental Protocol: Synthesis of N-(4-bromophenyl)acetamide

-

Setup: To a round-bottom flask charged with 4-bromoaniline (1.0 eq) and dichloromethane (B109758) (DCM, 0.2 M), add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Reaction: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, then saturated NaHCO₃, and finally brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Section 2: Selective Reactivity of the Bromo Group

The carbon-bromine bond is readily activated by transition metal catalysts, most notably palladium, enabling a host of carbon-carbon and carbon-heteroatom bond-forming reactions. These are among the most powerful tools in modern drug development.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound to form C-C bonds.[3] The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including unprotected anilines.[4][5]

Catalytic Cycle for Suzuki-Miyaura Coupling

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. research.rug.nl [research.rug.nl]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Rising Therapeutic Potential of 4-Bromobenzylamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. Among these, 4-bromobenzylamine and its derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. The presence of the bromine atom, a halogen, on the benzylamine (B48309) core significantly influences the lipophilicity, electronic properties, and binding interactions of these molecules with biological targets. This, in turn, translates into a diverse range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their synthesis, biological evaluation, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with this compound as a starting material or involves the introduction of the 4-bromobenzyl moiety at a later stage. Common synthetic strategies include:

-

Reductive Amination: A prevalent method for synthesizing this compound itself is the reductive amination of 4-bromobenzaldehyde. This reaction involves the formation of an imine intermediate with an ammonia (B1221849) source, which is subsequently reduced to the primary amine. Catalytic hydrogenation using transition metal catalysts is often employed for the reduction step.

-

Nucleophilic Substitution: this compound can also be synthesized via nucleophilic substitution reactions where a p-bromobenzyl halide (e.g., chloride or bromide) reacts with ammonia or other amine nucleophiles.

-

Amide and Schiff Base Formation: The primary amine functionality of this compound makes it a versatile building block for the synthesis of a wide array of derivatives. It readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, or acylation with carboxylic acids or their derivatives (e.g., acid chlorides) to yield amides. These reactions are fundamental in creating diverse libraries of compounds for biological screening.

Biological Activities of this compound Derivatives

Research into the biological activities of this compound derivatives has unveiled their potential in several key therapeutic areas. The following sections summarize the significant findings in anticancer, antimicrobial, and enzyme inhibition activities.

Anticancer Activity

A growing body of evidence suggests that this compound derivatives possess significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with notable potency.

Quantitative Data on Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast) | 10.5 | [1] |

| 3/4-bromo-N'-(substituted benzylidene)benzohydrazide (22) | HCT116 (Colon) | 1.20 | [2] |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS) | <10 | [3] |

| 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS) | <10 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.[4]

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 2-4 hours.[5]

-

Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[5]

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of 570 nm.[5]

-

Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways in Cancer

The anticancer activity of this compound derivatives can be attributed to their ability to modulate various signaling pathways that are often dysregulated in cancer. While the precise mechanisms for many derivatives are still under investigation, related compounds have been shown to interfere with pathways crucial for cell survival, proliferation, and metastasis.

Hypothesized inhibition of receptor tyrosine kinase signaling by this compound derivatives.

Antimicrobial Activity

Several derivatives of this compound have demonstrated promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine oxazolone (B7731731) derivative | Enterococcus faecium | 125 | [6] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Various bacteria and fungi | Comparable to Norfloxacin and Fluconazole | [1] |

| 3/4-bromo benzohydrazide (B10538) derivative (12) | Not specified | pMICam = 1.67 µM/ml | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared to match a 0.5 McFarland turbidity standard.

-

Compound Dilution: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

This compound derivatives have also been investigated as inhibitors of various enzymes that are implicated in disease pathogenesis.

Carbonic Anhydrase Inhibition

Certain this compound derivatives have shown potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Dysregulation of CA activity is associated with several disorders, including glaucoma, epilepsy, and cancer.[7]

Quantitative Data on Carbonic Anhydrase Inhibition

| Compound | Target | IC50 (µM) | Reference |

| (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide | Carbonic Anhydrase | 0.147 | [7] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for assessing CA inhibition is a colorimetric assay using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate p-NPA, and solutions of the test inhibitors.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the CA enzyme solution. Include controls without the inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the p-NPA substrate solution.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time, which corresponds to the formation of the colored product, p-nitrophenol.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.[8]

Tyrosine Kinase Inhibition

Derivatives of this compound have been explored as potential inhibitors of tyrosine kinases, which are key regulators of cellular signaling pathways. Aberrant tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Quantitative Data on Tyrosine Kinase Inhibition

| Compound Class | Target Kinase | % Inhibition @ 10 nM | Reference |

| 4-(aminomethyl)benzamide analogues (11 and 13) | EGFR | 91% and 92% | [5] |

Experimental Protocol: Tyrosine Kinase Inhibition Assay (TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for measuring kinase activity and inhibition.

-

Reagent Preparation: Prepare a reaction buffer, a solution of the recombinant kinase, a biotinylated substrate, ATP, and the test inhibitors.

-

Kinase Reaction: In a suitable microplate, combine the kinase, substrate, and inhibitor solutions. Initiate the reaction by adding ATP and incubate.

-

Detection: Stop the reaction and add a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin.

-

Signal Measurement: After an incubation period to allow for antibody binding, read the plate on a TR-FRET-compatible reader.

-

Data Analysis: The TR-FRET signal is inversely proportional to kinase activity. Calculate IC50 values from the dose-response curves.[1]

General principle of enzyme inhibition by this compound derivatives.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies on this compound derivatives have provided some insights into the structural features that govern their biological activities. For instance, in a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the formation of a 4H-1,3-oxazol-5-one ring was found to enhance antimicrobial activity.[6] In the case of some anticancer 1,2,4-triazole (B32235) derivatives, the substitution pattern on the N-aryl ring significantly influenced their activity.[3] The presence and position of the bromine atom on the phenyl ring are also believed to play a crucial role in the activity of these compounds, potentially through halogen bonding interactions with their biological targets. Further systematic SAR studies are warranted to delineate the precise structural requirements for optimal activity and selectivity for each biological target.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated potential as anticancer, antimicrobial, and enzyme inhibitory agents underscores their significance in the field of medicinal chemistry. The straightforward synthesis of these derivatives allows for the generation of extensive compound libraries for further biological evaluation and optimization. Future research should focus on elucidating the detailed mechanisms of action, including the identification of specific molecular targets and the signaling pathways they modulate. Comprehensive structure-activity relationship studies will be crucial for the rational design of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of this compound derivatives holds great promise for the development of novel and effective therapeutic agents to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Assays to measure the activation of membrane tyrosine kinase receptors: focus on cellular methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Screening assays for tyrosine kinase inhibitors: A review [ouci.dntb.gov.ua]

- 8. benchchem.com [benchchem.com]

The Versatility of 4-Bromobenzylamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzylamine is a versatile chemical intermediate that plays a important role in the synthesis of a wide range of biologically active molecules.[1] Its dual functionality, featuring a reactive primary amine and a bromine-substituted phenyl ring, makes it an attractive starting material for medicinal chemists. The amine group readily participates in nucleophilic substitution and acylation reactions, while the bromo-substituent is amenable to various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer agents.

Core Applications in Drug Discovery

The unique structural features of this compound have been leveraged to synthesize a variety of therapeutic agents, including:

-

Anticancer Agents: As a key building block, this compound has been instrumental in the development of novel anticancer compounds. Notably, it has been used in the synthesis of dual topoisomerase I and II inhibitors, which are critical for disrupting cancer cell replication.[2][3]

-

Enzyme Inhibitors: The scaffold of this compound has been incorporated into molecules designed to inhibit specific enzymes, such as poly(ADP-ribose) polymerase (PARP), which is a key target in cancer therapy.

-

Receptor Antagonists: Derivatives of this compound have been explored as antagonists for various receptors, including the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity and anxiety disorders.

Case Study: 2-(4-Bromobenzyl) Tethered Thienopyrimidines as Anticancer Agents

A recent study by Kumar et al. (2024) highlights the utility of this compound in the synthesis of potent anticancer agents. The researchers designed and synthesized a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines.[2][3] These compounds were evaluated for their antiproliferative activity against a panel of cancer cell lines and were found to act as dual inhibitors of topoisomerase I and II.[3]

Quantitative Biological Data

The antiproliferative activity of the synthesized thienopyrimidine derivatives was determined using the sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values for the most potent compounds against various cancer cell lines are summarized in the table below.

| Compound | FaDu (IC50 in µM) | A549 (IC50 in µM) | MCF-7 (IC50 in µM) | MDA-MB-231 (IC50 in µM) |

| 7a | 1.73 | >50 | >50 | >50 |

| 7b | 2.45 | 3.87 | 4.12 | 5.67 |

| 7c | 3.11 | 4.56 | 5.01 | 6.23 |

| 7d | 2.89 | 3.99 | 4.87 | 5.98 |

Data sourced from Kumar et al. (2024).[3]

Experimental Protocols

Synthesis of 2-(4-Bromobenzyl) Tethered 4-Amino Thienopyrimidines [2]

A multi-step synthesis was employed to generate the target compounds. The general procedure is outlined below:

-

Step 1: Synthesis of 2-(4-bromobenzylamino)acetonitrile: A mixture of this compound, formaldehyde, and potassium cyanide is reacted in a suitable solvent to yield the aminonitrile intermediate.

-

Step 2: Synthesis of the thieno[2,3-d]pyrimidine (B153573) core: The aminonitrile is then subjected to a Gewald reaction with cyclohexanone (B45756) and elemental sulfur in the presence of a base to construct the core heterocyclic scaffold.

-

Step 3: Introduction of the 4-amino substituent: The thienopyrimidine core is chlorinated at the 4-position using a chlorinating agent such as phosphorus oxychloride.

-

Step 4: Nucleophilic substitution: The 4-chloro derivative is then reacted with various aryl or alkyl amines to introduce the desired 4-amino substituent, yielding the final products.

In Vitro Anticancer Activity Assay (SRB Assay) [6]

-

Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

-